Fasitibant chloride hydrochloride was developed by Menarini Ricerche, an Italian pharmaceutical company. It falls under the category of small molecule drugs and is classified specifically as a bradykinin B2 receptor antagonist. Its synthesis involves complex organic chemistry techniques, making it a subject of interest in both medicinal chemistry and pharmacological studies.
The synthesis of fasitibant chloride hydrochloride involves multiple steps, including the formation of key intermediates. The process typically employs various reagents and solvents such as:
The industrial production further requires scaling up laboratory methods while maintaining quality control measures to ensure consistency in the final product.
Fasitibant chloride hydrochloride has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is noted as .
Fasitibant chloride hydrochloride can undergo various chemical reactions, including:
Reagents used in these reactions may include:
The choice of solvent, temperature, and pressure are critical parameters that influence the outcome of these reactions.
Fasitibant chloride hydrochloride exerts its pharmacological effects primarily through selective antagonism of the bradykinin B2 receptor. This receptor is involved in several physiological processes, including:
The binding mechanism involves:
Fasitibant chloride hydrochloride exhibits several notable physical and chemical properties:
Fasitibant chloride hydrochloride has diverse applications in scientific research and potential therapeutic contexts:
Research continues into optimizing its use in clinical settings, assessing long-term efficacy, safety profiles, and potential combination therapies with other anti-inflammatory agents like dexamethasone.
Fasitibant chloride hydrochloride (MEN16132) is a potent, selective, and high-affinity nonpeptide antagonist of the bradykinin B₂ receptor (B2R), a class A G-protein-coupled receptor (GPCR) central to inflammatory pathways. Its molecular structure (C₃₆H₅₀Cl₄N₆O₆S; MW: 836.70 g/mol) features critical pharmacophores enabling optimized receptor interaction [1] [7]. The compound incorporates a tetrahydropyranylglycine scaffold linked to a quinoline moiety via a benzenesulfonamide bridge, with stereospecificity at the C4 position (S-configuration) being essential for activity [3] [6]. Key structural determinants include:
Table 1: Key Structural Motifs of Fasitibant and Their Pharmacological Roles
Structural Motif | Role in B2R Antagonism | Supporting Evidence |
---|---|---|
2,4-Dimethylquinolin-8-yloxy | Hydrophobic anchoring to TM5/TM6 | Mutagenesis studies [4] |
Sulfonamide linker | Hydrogen bonding with Ser118³.³⁶/Thr119³.³⁷ | Molecular docking simulations [6] |
(S)-4-aminotetrahydropyran | Stereoselective engagement with Asn107³.³¹ | Binding affinity loss in R-isomer [3] |
Trimethylammonium tail | Ionic interaction with Asp112³.³² | Competitive binding assays [4] |
Fasitibant exhibits sub-micromolar affinity (IC₅₀ < 100 nM) for human B2R, with >1,000-fold selectivity over B1 receptors [1] [3]. This high specificity arises from complementary steric and electrostatic matching with B2R’s extracellular loop 2 (ECL2), a region divergent from B1R [4].
Table 2: Binding Affinity Profile of Fasitibant Chloride Hydrochloride
Receptor | Affinity (IC₅₀) | Assay System | Reference |
---|---|---|---|
Human B2R | 48 ± 6 nM | Radioligand displacement (³H-bradykinin) [1] | Valenti et al. (2012) |
Human B1R | >50 µM | Radioligand displacement (³H-des-Arg¹⁰-kallidin) [3] | InvivoChem data |
Rat B2R | 62 ± 8 nM | Synovial cell functional assay [1] | MedChemExpress |
B2R activation by bradykinin triggers Gαq/11-mediated phospholipase Cβ (PLCβ) stimulation, generating inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade elevates intracellular Ca²⁺ and activates protein kinase C (PKC), driving proinflammatory gene expression [2] [4]. Fasitibant chloride hydrochloride potently interrupts this signaling axis through competitive occupancy of the bradykinin-binding site, preventing G-protein recruitment.
Key Mechanistic Insights:
Table 3: Fasitibant-Mediated Inhibition of B2R-Dependent Signaling Molecules
Signaling Molecule | Change After Fasitibant | Biological Consequence | Experimental Model |
---|---|---|---|
Intracellular Ca²⁺ | ↓ 92% | Impaired vasodilation & neurogenic inflammation | HUVECs [3] |
PGE₂ metabolites | ↓ 78% | Reduced pain hypersensitivity | Rat synovial lavage [2] |
Phospho-ERK1/2 | ↓ 75% | Suppressed proliferative signaling | HUVECs [3] |
Myeloperoxidase (MPO) | ↓ 60% | Inhibition of neutrophil infiltration | Rat synovium [1] |
Fasitibant also modulates non-canonical B2R pathways:
Synergistic interactions with glucocorticoids enhance Fasitibant’s anti-inflammatory efficacy. Co-administration with dexamethasone in arthritic rats suppresses IL-1β and PGE₂ by >90%—significantly exceeding monotherapy effects—via dual blockade of kinin-driven inflammation and corticosteroid-mediated genomic repression [2].
Table 4: Synergistic Effects of Fasitibant and Dexamethasone in Rat Arthritis
Inflammatory Marker | Fasitibant Alone (%↓) | Dexamethasone Alone (%↓) | Combination (%↓) | p-value vs. Monotherapy |
---|---|---|---|---|
IL-1β | 52 ± 6 | 48 ± 5 | 93 ± 4 | <0.001 |
PGE metabolites | 78 ± 7 | 65 ± 6 | 95 ± 3 | <0.01 |
Joint edema | 45 ± 4 | 40 ± 5 | 88 ± 6 | <0.001 |
Neutrophil infiltration | 60 ± 5 | 55 ± 7 | 92 ± 5 | <0.001 |
Fasitibant chloride hydrochloride operates through orthosteric inhibition, directly competing with endogenous bradykinin for the B2R ligand-binding pocket. This mechanism is distinguished by:
Evidence Against Allosteric Modulation:No positive cooperativity or alteration of bradykinin dissociation kinetics is observed. Fasitibant reduces B2R affinity for bradykinin without affecting constitutive receptor internalization, contrasting with allosteric modulators that modify receptor conformation [4]. Mutagenesis studies confirm Fasitibant’s binding site overlaps with bradykinin’s orthosteric residues (e.g., Asp112³.³², His256⁶.⁵³), further excluding allosteric binding pockets [4] [6].
Table 5: Orthosteric vs. Allosteric Features of Fasitibant
Pharmacological Property | Fasitibant Chloride Hydrochloride | Classic Allosteric Modulator |
---|---|---|
Bradykinin displacement | Complete (IC₅₀ ~50 nM) | Partial or context-dependent |
Effect on bradykinin KD | Increased | Unchanged or decreased |
Schild plot slope | ~1.0 | ≠1.0 |
Receptor trafficking impact | None | Altered internalization kinetics |
The orthosteric mode confers clinical advantages: predictable dose-response relationships and complete pathway suppression. However, it necessitates sustained receptor occupancy to overcome high local bradykinin concentrations in inflamed joints [2]. Structural analogs like Icatibant share this mechanism, but Fasitibant’s nonpeptide structure provides superior pharmacokinetics, including prolonged synovial half-life and oral bioavailability potential [3] [4].
Table 6: Standardized Chemical Nomenclature for Fasitibant Chloride Hydrochloride
Identifier Type | Designation |
---|---|
IUPAC Name | (4S)-4-Amino-5-{4-[(4-{[(2,4-dichloro-3-{[(2,4-dimethylquinolin-8-yl)oxy]methyl}phenyl)sulfonyl]amino}oxane-4-carbonyl)piperazin-1-yl]-N,N,N-trimethyl-5-oxopentan-1-aminium chloride hydrochloride [6] [7] |
Synonyms | MEN16132; Fasitibant chloride HCl; Fasitibant chloride hydrochloride [1] [8] |
CAS Registry Number | 869880-33-1 (hydrochloride); 1157852-02-2 (free base chloride) [3] [7] |
Molecular Formula | C₃₆H₄₉Cl₃N₆O₆S (free base chloride); C₃₆H₅₀Cl₄N₆O₆S (hydrochloride salt) [5] [7] |
SMILES Notation | N+(C)(C)CCCC@HC(=O)N1CCN(CC1)C(=O)C2(NS(=O)(=O)C3=CC(=C(C=C3Cl)COC4=C5C=C(C)C=NC5=CC=C4Cl)CCOC2)[H].[Cl-].[Cl-] [6] [7] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7